4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
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Overview
Description
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor, which allows for efficient and rapid synthesis . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials are continuously introduced into the reactor, and the product is continuously extracted, reducing the risk of product loss and safety hazards associated with batch production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Acts as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4-Methoxy-1,1,1-trifluoropent-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoropent-2-en-2-one
Uniqueness
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific combination of ethoxy and trifluoromethyl groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Properties
CAS No. |
144219-75-0 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4-ethoxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
MJWKHBFRFQWARS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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